Urea, salicyloyl-
Description
Urea, salicyloyl- is a chemically modified urea derivative where a salicyloyl group (a hydroxyl-substituted benzoyl moiety) is attached to the urea framework. This compound is prominently utilized in coordination chemistry as a ligand, forming complexes with transition metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) . Its structure features a hydroxyl group (-OH) at the ortho position of the benzoyl fragment, which enhances its chelating ability and influences physicochemical properties like lipophilicity and enzyme interaction . Studies highlight its role in modulating enzymatic activity, particularly in peptidase inhibition, and its applications in biochemical and pharmacological research .
Properties
CAS No. |
60081-86-9 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-carbamoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-7(12)5-3-1-2-4-6(5)11/h1-4,11H,(H3,9,10,12,13) |
InChI Key |
UPXGIYACCQCIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of urea, salicyloyl- typically involves the reaction of urea with salicylic acid. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be done without organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale industrial production. Another approach involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Chemical Reactions Analysis
Urea, salicyloyl- can undergo various chemical reactions, including:
Oxidation: Urea can be oxidized to produce carbon dioxide and nitrogen gas.
Reduction: Urea can be reduced to form ammonia.
Substitution: Urea can react with formaldehyde to form urea-formaldehyde polymers, which are used in adhesives.
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Common reagents used in these reactions include strong acids and bases, such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Urea, salicyloyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of nitrogen-containing compounds in living organisms.
Medicine: Urea-based compounds are used in dermatology for their keratolytic and moisturizing properties.
Industry: Urea is widely used in fertilizers as a source of nitrogen, while salicylic acid is used in the production of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of urea, salicyloyl- involves the combined effects of urea and salicylic acid. Urea acts as a keratolytic agent, breaking down the outer layer of the skin and promoting the shedding of dead skin cells . Salicylic acid, on the other hand, inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation and pain . Together, these compounds enhance skin hydration and promote healing.
Comparison with Similar Compounds
Salicyloyl- vs. Isonicotinoyl-Hydrazones
- Salicyloyl-hydrazones (e.g., compound 9 in ) contain a hydroxyl group on the benzoyl fragment, enabling hydrogen bonding and reducing lipophilicity.
- Isonicotinoyl-hydrazones (e.g., compound 19) feature a pyridine ring with a dimethylamino group, increasing electron density and lipophilicity.
- Impact on Enzyme Activity: Replacing isonicotinoyl with salicyloyl in Sn(IV) and Ge(IV) complexes caused a 5.3-fold decline in elastase activity due to reduced lipophilicity from the hydroxyl group .
Salicyloyl- vs. Benzoyl-Hydrazones
- Salicyloyl-hydrazones form neutral bidentate ligands with distorted octahedral geometry in metal complexes, leveraging the hydroxyl group for stronger metal coordination .
- Benzoyl-hydrazones lack the hydroxyl substituent, resulting in weaker metal-ligand interactions and distinct spectral properties (e.g., IR and UV-Vis spectra) .
Salicyloyl- vs. Benzoyl-Quinic Acid Esters
- Salicyloyl-quinic acid esters metabolize into saligenin and ortho-quinones, which exhibit protein-crosslinking toxicity in herbivores .
- Benzoyl-quinic acid esters follow different detoxification pathways without generating quinones, reducing their cytotoxic effects .
Enzyme Inhibition and Toxicity
Physicochemical Behavior
- Retention Times (HPLC): Salicyloyl-β-D-glucopyranose (Rt = 12.1 min) exhibits higher hydrophobicity than benzoyl-β-D-glucopyranose (Rt = 11.6 min) due to the hydroxyl group’s polar effects .
- Lipophilicity: Salicyloyl complexes demonstrate lower logP values compared to isonicotinoyl derivatives, affecting their membrane permeability .
Data Tables
Table 1: Comparative Analysis of Salicyloyl- Derivatives and Analogs
Table 2: Metal Complex Geometries of Hydrazone Ligands
Research Implications
- Pharmacology : Salicyloyl-urea derivatives show promise as enzyme inhibitors but require structural optimization to balance lipophilicity and bioavailability .
- Agriculture : Salicyloyl-quinic esters’ toxicity could be leveraged in pest control, whereas benzoyl derivatives are safer for plant metabolism .
- Coordination Chemistry : The hydroxyl group in salicyloyl ligands enhances metal-binding efficiency, enabling tailored catalysis or sensing applications .
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